![molecular formula C20H29N7O B5630852 N-[(5-{[2-(ethylamino)pyrimidin-5-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B5630852.png)
N-[(5-{[2-(ethylamino)pyrimidin-5-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]cyclobutanecarboxamide
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Description
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, starting from simpler heterocyclic compounds. For example, derivatives of pyrazole carboxamides have been synthesized through hydrolytic cleavage or condensation reactions, demonstrating the versatile approaches to constructing such frameworks (Bol’but et al., 2014). The synthesis involves strategic functionalization and cyclization steps to introduce and elaborate the core structure.
Molecular Structure Analysis
The detailed molecular structure is crucial for understanding the compound's behavior and interactions. Studies on similar compounds have employed various spectroscopic techniques to elucidate their structures, including NMR and X-ray crystallography, revealing intricate details about their molecular frameworks (Wu et al., 2005).
Chemical Reactions and Properties
Compounds with such a complex structure exhibit a range of chemical reactivities, including cycloaddition reactions and interactions with nitrile oxides, demonstrating their potential utility in further chemical transformations (Rahmouni et al., 2014). Their reactivity can be tailored by modifying functional groups, making them versatile intermediates in organic synthesis.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are influenced by the compound's molecular structure. The presence of multiple heterocycles within the molecule can affect these properties, as observed in closely related compounds where hydrogen bonding and molecular packing play significant roles (Wu et al., 2005).
Future Directions
properties
IUPAC Name |
N-[[5-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-2-21-20-23-10-15(11-24-20)13-26-7-4-8-27-18(14-26)9-17(25-27)12-22-19(28)16-5-3-6-16/h9-11,16H,2-8,12-14H2,1H3,(H,22,28)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDWIJLJHTYGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)CN2CCCN3C(=CC(=N3)CNC(=O)C4CCC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-{[2-(ethylamino)pyrimidin-5-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]cyclobutanecarboxamide |
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